Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate
Description
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate is a sodium salt of a chromen-based organophosphate derivative. Its structure comprises a coumarin-like chromen core with a ketone group at the 2-position, a trifluoromethyl (-CF₃) substituent at the 4-position, and a hydrogen phosphate group esterified at the 7-position.
Properties
Molecular Formula |
C10H5F3NaO6P |
|---|---|
Molecular Weight |
332.10 g/mol |
IUPAC Name |
sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H6F3O6P.Na/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17;/h1-4H,(H2,15,16,17);/q;+1/p-1 |
InChI Key |
CPIPYFWIQWUCBK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1OP(=O)(O)[O-])OC(=O)C=C2C(F)(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with phosphoric acid in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a fluorescent probe in various analytical techniques
Mechanism of Action
The mechanism of action of sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromen-Based Derivatives
Compound : 7-Methyl-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate (CAS 167840-97-3)
- Structural Similarities : Shares the chromen backbone with a 2-oxo group and a trifluoromethyl substituent.
- Key Differences : Replaces the 7-position hydrogen phosphate with a trifluoromethanesulfonate (-SO₃CF₃) group.
- Implications : The sulfonate group confers higher acidity and thermal stability compared to phosphate esters. Such compounds are often used as alkylating agents or intermediates in organic synthesis. The similarity score (0.81) indicates close structural alignment but divergent reactivity due to the functional group variation .
Perfluorinated Hydrogen Phosphates
Examples :
- Bis(2-{ethyl[(pentadecafluoroheptyl)sulfonyl]amino}ethyl) hydrogen phosphate (CAS 67939-93-9)
- Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-yl) hydrogen phosphate (CAS 57677-95-9)
- Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl] hydrogen phosphate (CAS 93776-29-5)
- Structural Similarities : All feature hydrogen phosphate groups and extensive perfluorinated alkyl chains.
- Key Differences : The target compound’s chromen core contrasts with the aliphatic perfluorinated chains in these examples.
- Implications : Perfluorinated phosphates are surfactants or water-repellent agents due to their lipophilic tails. In contrast, the chromen-based phosphate may exhibit bioactivity (e.g., enzyme inhibition) or fluorescence properties, aligning with coumarin derivatives’ roles in imaging or drug design .
Trifluoromethyl-Containing Propanoate Derivatives
Example: 3-Oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoate (from EP 4374877A2)
- Structural Similarities : Contains a trifluoromethyl group and aromatic heterocycles.
- Key Differences : Lacks the chromen scaffold and phosphate group; instead, it features a pyrimidine-aniline-propanate framework.
- Implications: Such compounds are intermediates in agrochemical or pharmaceutical synthesis.
Comparative Data Table
Research Findings and Implications
- The sodium phosphate group improves aqueous solubility, a critical factor for drug bioavailability.
- Divergent Applications : Unlike perfluorinated phosphates (used industrially), the chromen-based derivative may interact with biological targets (e.g., kinases or proteases) due to its aromatic system.
- Synthesis and Characterization : While the evidence lacks specific data on the target compound, analogous chromen derivatives are often characterized using crystallographic tools like SHELXL and analytical suites like WinGX .
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